molecular formula C19H32N2O3 B3331691 tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate CAS No. 853904-81-1

tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate

Cat. No.: B3331691
CAS No.: 853904-81-1
M. Wt: 336.5 g/mol
InChI Key: NVEPLQDORJSXRO-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEPLQDORJSXRO-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate has shown potential as an antiviral agent. Its structure allows it to interact with viral proteins, inhibiting their function and thereby reducing viral replication. Studies have indicated that similar carbamate derivatives can exhibit antiviral properties against various viruses, including HIV and HCV .

Neurological Research

The compound is being investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that compounds with similar structures can modulate neurotransmitter systems, offering protective effects against neuronal damage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include amination and carbamate formation. The synthetic pathway is crucial for producing analogs that may enhance efficacy or reduce side effects.

StepReaction TypeReagentsConditions
1AminationAmine + Carbonyl CompoundAcidic/Basic Medium
2Carbamate FormationIsocyanate + AlcoholRoom Temperature

Clinical Trials

A recent clinical trial investigated the efficacy of a related carbamate derivative in patients with chronic viral infections. The results indicated a significant reduction in viral load and improvement in liver function tests .

Preclinical Studies

In preclinical models, the compound demonstrated neuroprotective effects by reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential for further development in neuropharmacology .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate
  • Synonyms: tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate; DL05 intermediate (context-dependent) .
  • CAS No.: 160232-08-6 .
  • Molecular Formula : C₁₉H₃₂N₂O₃ .
  • Molecular Weight : 336.47 g/mol .

Structural Features
This compound is characterized by:

  • A tert-butyl carbamate protective group.
  • A (2R,3R)-stereochemistry at the hydroxy and carbamate-bearing carbons.
  • A 2-methylpropylamino (isobutylamino) substituent at position 2.
  • A phenyl group at position 1, contributing to hydrophobicity .

Applications
Primarily used as a key intermediate in synthesizing protease inhibitors, such as darunavir and amprenavir , due to its hydroxyl ethylamine sulfonamide backbone .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Comparison of Functional Group Variations

Compound Name Substituent at Position 4 CAS No. Molecular Formula Molecular Weight Key Properties/Applications
This compound 2-methylpropylamino 160232-08-6 C₁₉H₃₂N₂O₃ 336.47 Protease inhibitor intermediate
tert-butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate Chloro Not specified C₁₅H₂₂ClNO₃ 299.79 Potential reactivity in nucleophilic substitutions
tert-butyl ((2R,3R)-4-(4-acetamido-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate 4-acetamido-N-isobutylphenylsulfonamido 2126144-72-5 C₂₇H₃₉N₃O₆S 533.68 Darunavir intermediate (enhanced sulfonamide binding)
(R)-tert-butyl-1-(4-bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate 4-bromo-2-fluoro-N-propargylsulfonamido Not specified C₂₀H₂₇BrFN₂O₄S 499.42 Improved solubility in CHCl₃ (c = 0.85)

Stereochemical and Conformational Variants

Table 2: Impact of Stereochemistry on Physicochemical Properties

Compound Name Stereochemistry Hydroxy Group Position Solubility Pharmacological Relevance
This compound (2R,3R) Position 3 Low (hydrophobic) HIV protease inhibition
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (1S,3S) Cyclopentyl ring Moderate Conformational rigidity in scaffolds
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (3R,4S) Piperidine ring High Fluorine-enhanced metabolic stability

Key Observations :

  • The (2R,3R) configuration in the target compound optimizes hydrogen bonding with protease active sites, unlike cyclopentyl or piperidine derivatives .
  • Fluorine or sulfonamide substituents (e.g., in darunavir intermediates) improve binding affinity and solubility but increase molecular weight .

Functional Group Replacements in Protease Inhibitors

Amprenavir vs. Target Compound

  • Amprenavir (CAS: Not provided): Contains a sulfonamide group instead of 2-methylpropylamino, enhancing interactions with HIV protease’s catalytic aspartate residues .
  • Target Compound : Lacks sulfonamide but retains the hydroxyethylamine core, making it a versatile intermediate for further functionalization .

Research Findings and Trends

  • Synthetic Utility : The tert-butyl carbamate group in the target compound simplifies deprotection during peptide synthesis compared to benzyl or allyl carbamates .
  • SAR Insights :
    • Hydrophobic substituents (e.g., phenyl, isobutyl) enhance blood-brain barrier penetration in antiviral agents .
    • Chloro or fluoro analogues (e.g., ) show tailored reactivity for click chemistry or radiolabeling applications .

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate in a laboratory setting?

  • Methodological Answer: Synthesis involves multi-step reactions with strict control over stereochemistry and functional group protection. For example, coupling amines with tert-butyl carbamates (e.g., using tert-butyl-S-(R,R)-(-)-(1-oxiranyl-2-phenylethyl)carbamate) under basic conditions (e.g., iPr2EtN in iPrOH) ensures stereochemical retention . Purification via flash chromatography (e.g., 1:3 EtOAc/hexane) is critical to isolate the product (69% yield reported in similar syntheses) . Key challenges include avoiding racemization at chiral centers and managing hygroscopic intermediates.

Q. How is the stereochemical configuration of this compound verified?

  • Methodological Answer: Stereochemical verification combines X-ray crystallography and NMR spectroscopy. Single-crystal X-ray diffraction (using SHELX software ) resolves absolute configurations, while NMR analysis (e.g., coupling constants in 1H^1H NMR) confirms relative stereochemistry. For example, distinct splitting patterns for vicinal protons (e.g., 3-hydroxy and 4-amino groups) validate the (2R,3R) configuration .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Follow SDS guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Storage at room temperature in airtight containers prevents degradation. Spills should be vacuumed or swept into sealed containers, and waste disposed via licensed facilities . No acute toxicity is reported, but combustion releases hazardous gases (e.g., CO, NOx) requiring CO2_2/foam extinguishers .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this carbamate derivative while maintaining stereochemical integrity?

  • Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Use chiral auxiliaries or enantioselective catalysts (e.g., Pd/C for hydrogenation) to preserve stereocenters . Monitor reactions via TLC/HPLC and employ orthogonal protection (e.g., tert-butyl carbamate for amines, benzyl ethers for alcohols) to prevent undesired interactions. Post-synthesis, validate purity with LC-MS and 13C^{13}C NMR .

Q. What methodologies are recommended for resolving discrepancies between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer: Cross-validate data using multiple techniques:
  • NMR vs. X-ray: Check for solvent-induced conformational changes (e.g., DMSO vs. solid-state packing).
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values.
  • Circular Dichroism (CD): Confirm chiral centers if X-ray data is ambiguous.
    Re-crystallize the compound in different solvents to rule out polymorphism, and verify refinement parameters in SHELX (e.g., R-factors, electron density maps) .

Q. In designing analogs of this compound for biological activity studies, which structural modifications are most promising?

  • Methodological Answer: Focus on modifying the 2-methylpropylamino and phenyl groups to enhance target binding (e.g., HIV-1 protease inhibition). Introduce sulfonamide or pyrrolidinone moieties at the 4-position to improve backbone interactions, as demonstrated in analogs with sub-micromolar IC50_{50} values . Computational docking (e.g., AutoDock) can prioritize candidates by predicting binding affinities. Validate via enzyme assays and X-ray co-crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate
Reactant of Route 2
tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.